2-Methyl-2H-tetrazole-5-thiol

Beschreibung

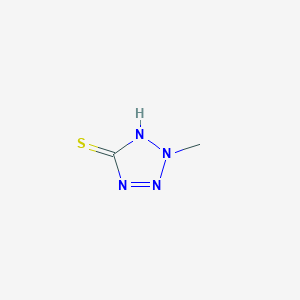

2-Methyl-2H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted with a methyl group at the N-2 position and a thiol (-SH) group at the C-5 position. This compound is of significant interest in medicinal and synthetic chemistry due to its role as a precursor or intermediate in pharmaceuticals, particularly cephalosporin antibiotics. Its reactivity stems from the electron-rich tetrazole ring and the nucleophilic thiol group, which participate in alkylation, acylation, and coordination reactions .

Eigenschaften

IUPAC Name |

2-methyl-1H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c1-6-4-2(7)3-5-6/h1H3,(H,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRIYDBAFPKSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1NC(=S)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601739 | |

| Record name | 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42150-25-4 | |

| Record name | 2-Methyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-tetrazole-5-thiol typically involves the reaction of 2-oxo-2-phenylethyl thiocyanate with sodium azide in the presence of a suitable solvent such as methanol . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the tetrazole ring. The reaction conditions usually involve moderate temperatures and the use of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the use of hazardous reagents and to maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2H-tetrazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group at the 5-position is particularly reactive and can be easily oxidized to form disulfides .

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride can be used to reduce disulfides back to thiols.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, such as alkyl halides, under basic conditions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiols from disulfides.

Substitution: Formation of alkylated tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-Methyl-2H-tetrazole-5-thiol is , and it features a five-membered ring containing four nitrogen atoms and one carbon atom, with a thiol (-SH) group at the 5-position and a methyl (-CH₃) group at the 2-position. This configuration imparts specific chemical reactivity and biological activity, making it valuable in various applications.

Chemistry

- Building Block for Synthesis : this compound is utilized as a precursor for synthesizing more complex heterocyclic compounds. Its ability to form stable complexes with metal ions enhances its role in developing new materials with improved thermal and chemical stability.

Biology

- Enzyme Inhibition Studies : The compound is employed in research focused on enzyme inhibition and protein-ligand interactions. Its capacity to bind metal ions allows it to modulate the activity of metal-dependent enzymes, influencing various biochemical pathways.

- Antimicrobial and Anticancer Research : Investigations into its potential as an antimicrobial and anticancer agent are ongoing. The compound's biological activities include antibacterial, antifungal, antitumor, analgesic, and anti-inflammatory effects .

Medicine

- Therapeutic Applications : Due to its diverse biological activities, this compound is being explored for its therapeutic potential in treating various conditions. Studies indicate that it may interfere with certain enzymatic activities linked to cancer progression .

Industry

- Material Development : The compound is also applied in the development of new materials that require enhanced stability under thermal and chemical stress. Its unique properties make it suitable for use in various industrial applications.

Data Tables

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemistry | Synthesis of heterocyclic compounds | Stable metal complexes |

| Biology | Enzyme inhibition studies | Modulates enzyme activity |

| Medicine | Antimicrobial and anticancer agent | Diverse biological activities |

| Industry | Development of stable materials | High nitrogen content |

Case Studies

- Enzyme Interaction Study : A study demonstrated that this compound effectively inhibited the ATPase activity of TRAP1 (a protein involved in cancer cell metabolism), suggesting its potential as a therapeutic agent against specific cancer types .

- Synthesis of New Derivatives : Research has shown that derivatives of this compound can be synthesized to enhance biological activity or alter pharmacokinetic properties, paving the way for novel drug candidates .

- Material Science Application : The compound has been incorporated into polymer matrices to improve their thermal stability and resistance to degradation, highlighting its industrial relevance.

Wirkmechanismus

The mechanism of action of 2-Methyl-2H-tetrazole-5-thiol involves its interaction with various molecular targets, including enzymes and metal ions. The thiol group can form covalent bonds with cysteine residues in enzymes, leading to enzyme inhibition . Additionally, the tetrazole ring can coordinate with metal ions, stabilizing the compound and enhancing its biological activity .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-tetrazole-5-thiol (MTT)

- Structural Difference : The methyl group is at the N-1 position instead of N-2.

- Reactivity : highlights that 1-methyl isomers are less stable than 2-methyl isomers. For example, 1-methyltetrazole-5-carboxylic acid undergoes spontaneous decarboxylation under acidic conditions, whereas the 2-methyl analog requires higher temperatures (~200°C) for decarboxylation .

- Biological Activity : MTT is a metabolite of cephalosporin antibiotics like moxalactam. It inhibits vitamin K-dependent γ-carboxylation of clotting factors, leading to hypoprothrombinemia. However, its S-methylated derivative (via thiopurine methyltransferase) shows reduced inhibitory potency .

2-Methyl-1,3,4-thiadiazole-5-thiol (MTD)

- Structural Difference : Replaces the tetrazole ring with a thiadiazole ring (three nitrogen atoms, one sulfur atom).

- Metabolism : MTD, found in cefazolin, is methylated more efficiently than MTT. The apparent Km for MTD methylation by human kidney TPMT is 0.068 mM (vs. 0.26 mM for MTT), and its Vmax is 3.58-fold higher, indicating faster enzymatic processing .

- Pharmacological Impact : Like MTT, MTD’s S-methylated derivative is 10–100 times less potent as a γ-carboxylation inhibitor, suggesting that thiol methylation reduces toxicity .

1-Phenyl-1H-tetrazole-5-thiol

- Structural Difference : A phenyl group replaces the methyl group at N-1.

- No direct biological data are provided in the evidence, but such substitutions are common in drug design to modulate bioavailability .

2-Alkyl-5-substituted-2H-tetrazoles

- Structural Variation : Alkyl chains (e.g., ethyl, propyl) at N-2 and aryl groups (e.g., 4-methoxyphenyl) at C-5.

- Applications : These derivatives are synthesized for antiviral research. The alkyl chain length and aryl substituents influence steric bulk and electronic effects, impacting binding affinity to biological targets .

Comparative Data Table

Biologische Aktivität

2-Methyl-2H-tetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring and a thiol group, which imparts significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₂H₄N₄S

- Molecular Weight : 116.15 g/mol

- Functional Groups : Thiol (-SH) and Methyl (-CH₃)

The compound's structure allows it to participate in diverse biochemical reactions. The presence of the thiol group enhances its reactivity, particularly in forming disulfide bonds with cysteine residues in proteins, which can significantly influence protein structure and function.

Target Interactions

This compound interacts with various biological targets, including:

- Metal Ions : It binds to metal ions, forming stable complexes that can modulate the activity of metal-dependent enzymes.

- Proteins : The thiol group can form disulfide bonds with cysteine residues, affecting protein conformation and activity.

- Nucleic Acids : It may also interact with DNA and RNA, influencing processes like replication and transcription .

Biochemical Pathways

The compound has been shown to influence several biochemical pathways:

- Cell Signaling : It modulates signaling pathways by affecting the activity of kinases and phosphatases.

- Gene Expression : By interacting with transcription factors, it can alter gene expression profiles in response to various stimuli.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of this compound demonstrate significant antibacterial and antifungal properties. For instance, some derivatives showed moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound derivative A | Antibacterial against E. coli | 100 |

| This compound derivative B | Antifungal against Candida albicans | 125 |

- Anticancer Potential : Research suggests that this compound may have anticancer properties due to its ability to inhibit certain cancer cell lines through mechanisms involving metal ion chelation and redox reactions .

Case Studies

-

Antimicrobial Screening :

A study synthesized various tetrazole derivatives, including this compound, which were screened for antimicrobial activity. The results indicated that compounds with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria as well as fungi . -

Enzyme Inhibition Studies :

Another research focused on the enzyme inhibition capabilities of this compound derivatives. The results demonstrated significant urease inhibition, suggesting potential applications in treating conditions like urinary tract infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good lipid solubility due to its tetrazolate anion form, facilitating cellular penetration. Its stability against biological degradation also enhances its potential for therapeutic applications.

Q & A

Q. What strategies improve yield in multi-step syntheses of tetrazole-thiol hybrids?

- Methodological Answer : Use flow chemistry for exothermic steps (e.g., nitration) to control temperature. For low-yielding steps (e.g., cyclization), screen catalysts (e.g., Amberlyst-15 for acid catalysis) and employ microwave-assisted synthesis to reduce reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.